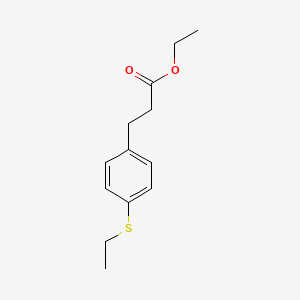
Ethyl 3-(4-ethylsulfanylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-ethylsulfanylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethylsulfanyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-ethylsulfanylphenyl)propanoate typically involves the esterification of 3-(4-ethylsulfanylphenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(4-ethylsulfanylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(4-ethylsulfanylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-ethylsulfanylphenyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, the ethylsulfanyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The ester group may also be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Comparación Con Compuestos Similares
Ethyl 3-(4-ethylsulfanylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methylsulfanylphenyl)propanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 3-(4-bromophenyl)propanoate: Contains a bromine atom on the phenyl ring instead of an ethylsulfanyl group.
Ethyl 3-(4-nitrophenyl)propanoate: Features a nitro group on the phenyl ring instead of an ethylsulfanyl group.
Uniqueness: The presence of the ethylsulfanyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18O2S |
|---|---|
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
ethyl 3-(4-ethylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)10-7-11-5-8-12(9-6-11)16-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clave InChI |
XXCDWBMHDZCUSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















